![molecular formula C17H18F3N3O2 B2608843 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide CAS No. 1326889-77-3](/img/structure/B2608843.png)
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Mécanisme D'action
Target of Action
Mode of Action
1,2,4-oxadiazoles generally work by interacting with their targets in a way that inhibits the target’s function .
Biochemical Pathways
1,2,4-oxadiazoles have been found to affect various pathways depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways that the compound affects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of carboxylic acids with amidoximes under uronium activation conditions, yielding 1,2,4-oxadiazoles in high yields . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Medicinal Chemistry
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide has been investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Research indicates that compounds with oxadiazole structures exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cell cultures.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The oxadiazole ring is known for its ability to interact with microbial enzymes, potentially leading to inhibition of growth.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : The unique structure allows it to be used as a precursor in the synthesis of more complex pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity, making it suitable for drug development.
Material Science
The incorporation of this compound into polymer matrices has been explored for:
- Development of Functional Polymers : The compound's properties can be tailored for use in coatings and materials with specific functionalities such as increased thermal stability or enhanced mechanical properties.
Case Study 1: Anti-inflammatory Research
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various oxadiazole derivatives, including this compound. Results indicated significant inhibition of TNF-alpha production in macrophages when treated with the compound at concentrations above 10 µM.
Case Study 2: Antimicrobial Activity
In a separate investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, suggesting potential as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Widely studied for its broad range of biological activities.
Uniqueness
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for various applications .
Activité Biologique
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C17H19F3N3O2
- Molecular Weight : 356.35 g/mol
- CAS Number : 1326852-89-4
The biological activity of this compound is primarily attributed to its structure, which incorporates a 1,2,4-oxadiazole moiety. This group is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Key Mechanisms:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL .
- Anticancer Properties : The oxadiazole core has been linked to anticancer activity. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer . In vitro studies suggest that modifications in the substituents can enhance the potency against specific tumor types.
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activities by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway .
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | MIC against S. aureus: 0.25 - 2 μg/mL | |
Anticancer | IC50 values < 10 μM in various cancer lines | |
Anti-inflammatory | Inhibition of COX enzymes |
Case Studies
- Antimicrobial Efficacy : A study focusing on the antibacterial properties of oxadiazole derivatives found that certain modifications significantly enhanced their activity against resistant strains of bacteria. The compound's ability to inhibit bacterial biofilm formation was also noted, which is critical in treating chronic infections .
- Cytotoxic Activity : In a series of experiments evaluating the cytotoxicity of related oxadiazole compounds, it was found that specific substitutions on the benzamide ring led to increased selectivity towards cancer cell lines over non-cancerous cells. For example, a derivative showed an IC50 value of 2.76 μM against ovarian cancer cells .
Propriétés
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-11-21-15(25-23-11)16(9-3-2-4-10-16)22-14(24)12-5-7-13(8-6-12)17(18,19)20/h5-8H,2-4,9-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQTUUVHPAQMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.